molecular formula C37H37N3O B454931 (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone

(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone

Cat. No.: B454931
M. Wt: 539.7g/mol
InChI Key: AETQTYUEORGEGP-UHFFFAOYSA-N
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Description

(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine and benzhydryl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its efficacy in treating specific diseases or conditions.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, hydroxychloroquine, and quinine. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C37H37N3O

Molecular Weight

539.7g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C37H37N3O/c1-26(2)28-15-17-29(18-16-28)35-25-33(32-24-27(3)14-19-34(32)38-35)37(41)40-22-20-39(21-23-40)36(30-10-6-4-7-11-30)31-12-8-5-9-13-31/h4-19,24-26,36H,20-23H2,1-3H3

InChI Key

AETQTYUEORGEGP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(C)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(C)C

Origin of Product

United States

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